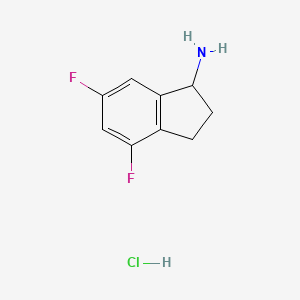
1-(3-bromopyridin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-bromopyridin-2-yl)propan-2-one” is a chemical compound with the CAS Number: 1564906-03-1 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for “1-(3-bromopyridin-2-yl)propan-2-one” is 1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(3-bromopyridin-2-yl)propan-2-one” is a powder . It should be stored at a temperature of -10°C .Applications De Recherche Scientifique
Chemical Synthesis
“1-(3-bromopyridin-2-yl)propan-2-one” is a chemical compound that has shown great potential in various scientific fields. It is often used as a building block in the synthesis of more complex molecules. For example, it can be used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are potential antifungal agents .
Biological Activity
The compound can be used in the development of new drugs. For instance, it can be used in the synthesis of flurbiprofen analogs. Flurbiprofen is a potent 2-arylpropionic acid with anti-inflammatory, analgesic, and antipyretic effects .
Chromatography and Mass Spectrometry
This compound can be used as a standard in chromatography and mass spectrometry, helping scientists identify and quantify other substances within a test sample .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopyridin-2-yl)propan-2-one involves the conversion of 3-bromopyridine to the corresponding ketone through a series of reactions.", "Starting Materials": [ "3-bromopyridine", "propan-2-one", "sodium hydride", "iodine", "potassium hydroxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: React 3-bromopyridine with sodium hydride in diethyl ether to form the corresponding pyridine anion.", "Step 2: Add propan-2-one to the reaction mixture and stir at room temperature to form the enolate intermediate.", "Step 3: Add iodine to the reaction mixture to form the alpha-bromo ketone intermediate.", "Step 4: React the alpha-bromo ketone intermediate with potassium hydroxide in methanol to form the corresponding enol.", "Step 5: Add acetic acid to the reaction mixture to protonate the enol and form the final product, 1-(3-bromopyridin-2-yl)propan-2-one.", "Step 6: Purify the product by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, and then isolate the product by evaporation of the solvent." ] } | |
Numéro CAS |
1408959-01-2 |
Nom du produit |
1-(3-bromopyridin-2-yl)propan-2-one |
Formule moléculaire |
C8H8BrNO |
Poids moléculaire |
214.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




